

A Comparative Review of Substituted 4-Aminopiperidines in Drug Discovery

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Compound of Interest

Compound Name:	1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Cat. No.:	B061070

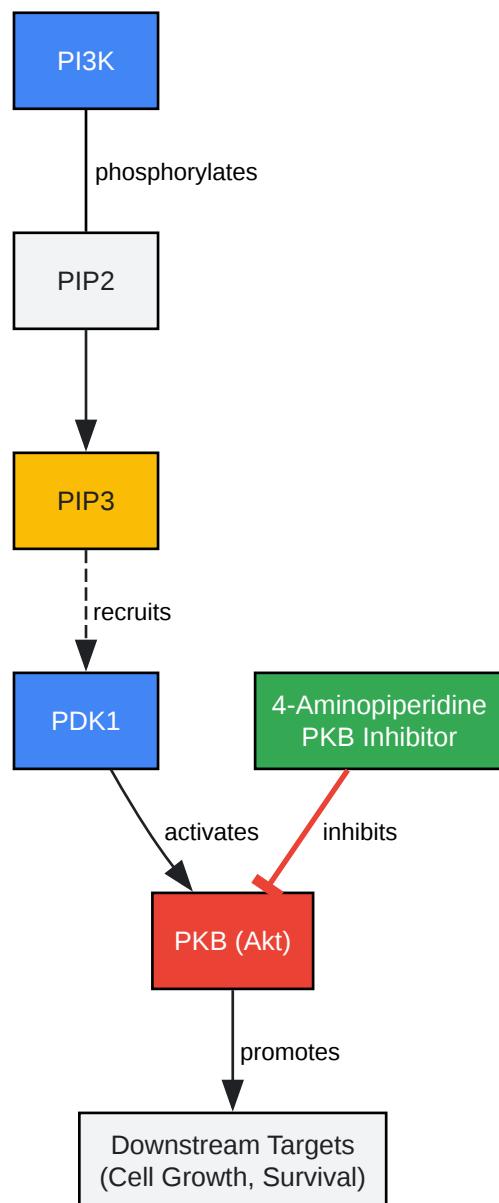
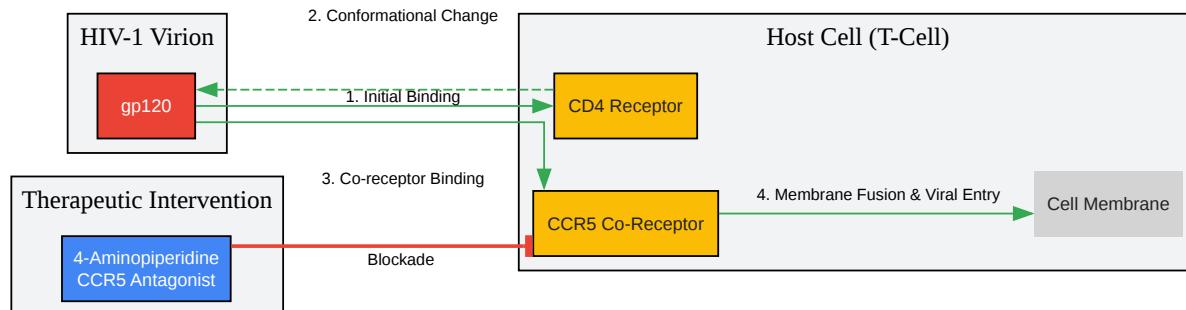
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The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide range of therapeutic agents.^[1] Its unique three-dimensional structure and the presence of a basic nitrogen atom allow for precise interactions with various biological targets, leading to its incorporation into drugs for neurological disorders, infectious diseases, and cancer.^{[1][2]} This guide provides a comparative overview of substituted 4-aminopiperidines in two prominent areas of application: as C-C chemokine receptor type 5 (CCR5) antagonists for HIV treatment and as kinase inhibitors for oncology.

Substituted 4-Aminopiperidines as CCR5 Antagonists

The CCR5 receptor is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host T-cells.^[3] Blocking this interaction is a key therapeutic strategy for preventing viral replication.^[3] Several potent CCR5 antagonists have been developed utilizing the 4-aminopiperidine scaffold.^{[4][5][6]}

The mechanism involves the antagonist binding to the CCR5 receptor, inducing a conformational change that prevents the viral surface protein gp120 from engaging with it, thereby inhibiting the fusion of the viral and cellular membranes.^[3]



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